2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide is an intricate compound with potential applications in various scientific fields. The structure of this compound includes a unique fusion of a pyrimidoindole system with fluorinated and benzylated moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Condensation: : The synthesis typically begins with the condensation of 4-ethylphenylamine and acetic anhydride to form the corresponding amide.
Cyclization: : This intermediate then undergoes a cyclization reaction with a substituted indole derivative.
Functional Group Introduction:
Industrial Production Methods: Scaling up the production involves optimizing these reactions to maximize yield and minimize by-products. Continuous flow methods and catalytic processes are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzyl group, potentially forming benzyl alcohol or benzoic acid derivatives.
Reduction: : Reduction reactions might involve the keto group, resulting in various alcohol derivatives.
Substitution: : The fluorine and benzyl groups make the compound suitable for nucleophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Oxidation: : Commonly performed using reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: : Usually carried out with reducing agents like NaBH₄ or LiAlH₄.
Substitution: : Reagents like alkyl halides or nucleophiles under mild to moderate temperature conditions.
Major Products: The major products depend on the reaction conditions but often include modified versions of the original compound with different functional groups like alcohol, ketone, or amine derivatives.
Scientific Research Applications
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide is being explored for its potential in various fields:
Chemistry: : Used as a starting material for synthesizing more complex organic molecules.
Biology: : Studied for its potential bioactivity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential, particularly in anticancer and antiviral research.
Industry: : Employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound's effects are primarily mediated through its interaction with specific molecular targets:
Enzyme Inhibition: : It may inhibit key enzymes involved in cellular pathways, disrupting metabolic processes.
Receptor Binding: : The structure allows it to bind selectively to certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide: (without the fluoro group)
2-(3-phenyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide: (with a phenyl group instead of benzyl)
Uniqueness
Fluorination: : The presence of the fluorine atom significantly enhances its chemical stability and bioavailability.
Benzylation: : The benzyl group provides additional sites for chemical modification and potential biological activity.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-2-18-8-11-21(12-9-18)30-24(33)16-32-23-13-10-20(28)14-22(23)25-26(32)27(34)31(17-29-25)15-19-6-4-3-5-7-19/h3-14,17H,2,15-16H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVVVXXUBLKCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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